
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has been widely used in scientific research. It is commonly referred to as HPPH and is a potent photosensitizer that has been shown to have promising applications in photodynamic therapy (PDT) for the treatment of cancer.
作用機序
The mechanism of action of HPPH involves the production of ROS upon exposure to light of a specific wavelength. These ROS can cause damage to cellular components, leading to cell death. HPPH has been shown to have a high degree of selectivity for cancer cells, which may be due to the increased production of ROS in these cells compared to normal cells.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and side effects in animal studies. It has been shown to accumulate in tumor tissue, making it an ideal candidate for the treatment of cancer. HPPH has also been shown to have a long half-life, which may be advantageous for its use in clinical settings.
実験室実験の利点と制限
One of the main advantages of HPPH is its high degree of selectivity for cancer cells, which makes it a promising candidate for the development of new cancer treatments. However, HPPH has some limitations for lab experiments, including its high cost and the need for specialized equipment to activate the photosensitizer.
将来の方向性
There are several future directions for the use of HPPH in scientific research. One potential direction is the development of new (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone treatments for cancer using HPPH. Another potential direction is the exploration of HPPH for the treatment of other diseases, such as bacterial infections. Additionally, further research is needed to optimize the synthesis method of HPPH and to better understand its mechanism of action.
合成法
The synthesis of HPPH involves the reaction of 4-(trifluoromethyl)piperidin-1-ol with tetrahydro-2H-pyran-4-carboxylic acid, followed by the formation of the methanone group. This process results in the formation of HPPH, which is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
HPPH has been extensively studied for its application in photodynamic therapy ((4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone) for the treatment of cancer. (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. HPPH has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c13-12(14,15)11(18)3-5-16(6-4-11)10(17)9-1-7-19-8-2-9/h9,18H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIHZEOORZREIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)

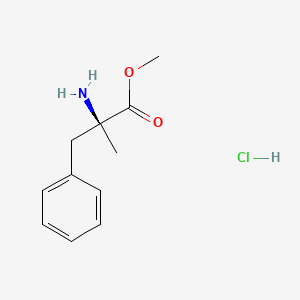

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)
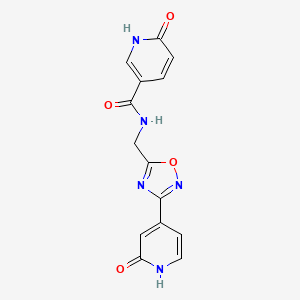
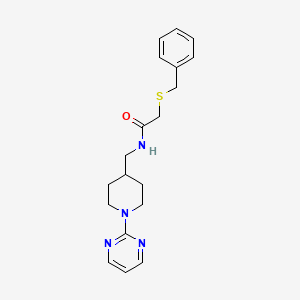
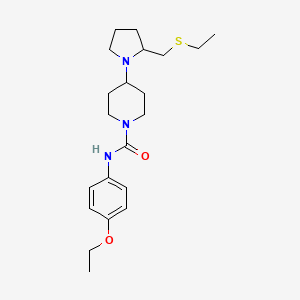
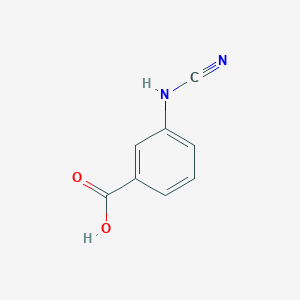
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)